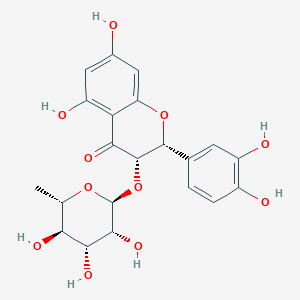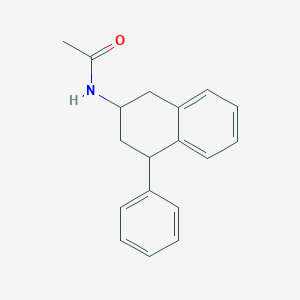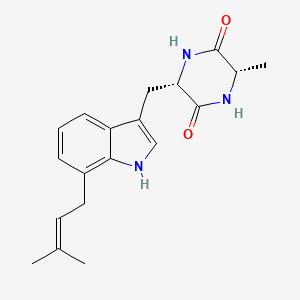
Isoastilbin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoastilbin is a dihydroflavonol glycoside compound found in Rhizoma Smilacis glabrae and Astragalus membranaceus . It is known for its various biological activities, including anti-acne, tyrosinase inhibition, neuroprotective, antioxidation, antimicrobial, and anti-apoptotic properties . This compound has shown potential in Alzheimer’s disease research due to its ability to inhibit glucosyltransferase with an IC50 value of 54.3 μg/mL .
Méthodes De Préparation
Isoastilbin can be isolated from natural sources such as Rhizoma Smilacis glabrae. The preparation involves adsorption and separation techniques using macroporous resins . The adsorption kinetics of this compound on HPD-300 resin follows a pseudo-second-order kinetics equation, and the process is controlled by boundary layer diffusion and intraparticle diffusion . The separation process can be optimized by dynamic adsorption/desorption experiments, followed by preparative high-performance liquid chromatography (HPLC) and silica gel chromatography to achieve high purity .
Analyse Des Réactions Chimiques
Isoastilbin undergoes various chemical reactions, including oxidation, reduction, and isomerization. The isomerization of astilbin and its application for the preparation of this compound involves the interconversion of astilbin and its stereoisomers under different conditions . Common reagents used in these reactions include ascorbic acid, sucrose, sodium benzoate, β-cyclodextrin, and metal ions . The major products formed from these reactions are astilbin, neoastilbin, and neothis compound .
Applications De Recherche Scientifique
Isoastilbin has a wide range of scientific research applications. In chemistry, it is used for its antioxidant and anti-inflammatory properties . In biology, this compound has shown neuroprotective effects and potential in Alzheimer’s disease research by modulating oxidative stress and improving the functioning of the central cholinergic system . In medicine, this compound is studied for its antimicrobial and anti-apoptotic properties . In industry, it is used for its tyrosinase inhibition properties, which are beneficial in cosmetic formulations for skin whitening .
Mécanisme D'action
The mechanism of action of isoastilbin involves its interaction with molecular targets such as glucosyltransferase and tyrosinase . This compound inhibits glucosyltransferase with an IC50 value of 54.3 μg/mL, leading to its antimicrobial and anti-acne effects . It also inhibits tyrosinase activity, contributing to its skin whitening properties . In Alzheimer’s disease research, this compound exerts its effects through the Nrf2-mediated antioxidation and anti-apoptosis pathways . It modulates the levels of associated enzymes and improves the functioning of the central cholinergic system .
Comparaison Avec Des Composés Similaires
Isoastilbin is one of the four stereoisomers of astilbin, along with astilbin, neoastilbin, and neothis compound . These compounds share similar structures but differ in their stereochemistry. This compound is the (2R-cis)-isomer, while astilbin is the (2R-trans)-isomer, neoastilbin is the (2S-cis)-isomer, and neothis compound is the (2S-trans)-isomer . This compound has shown stronger antioxidant activity compared to astilbin and neoastilbin .
Propriétés
Formule moléculaire |
C21H22O11 |
|---|---|
Poids moléculaire |
450.4 g/mol |
Nom IUPAC |
(2R,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H22O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-26,28-29H,1H3/t7-,15-,17+,18+,19+,20+,21-/m0/s1 |
Clé InChI |
ZROGCCBNZBKLEL-OOHAXVOVSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
Synonymes |
(2R-cis)-isomer of astilbin (2S-cis)-isomer of astilbin 3-0-alpha-1-rhamnosyl-(2R,3R)-dihydroquercetin astilbin isoastilbin neoisoastilbin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-phenoxy-N'-[(1E)-pyridin-2-ylmethylene]propanohydrazide](/img/structure/B1243679.png)


![2-[[But-2-ynyl(methyl)amino]methyl]-1-methylindol-5-ol](/img/structure/B1243684.png)
![2-(12-Hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)propanoic acid](/img/structure/B1243687.png)







![2,2-Dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrosophenyl)ethyl]acetamide](/img/structure/B1243704.png)

